D-psicose 6-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

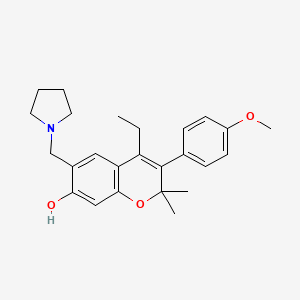

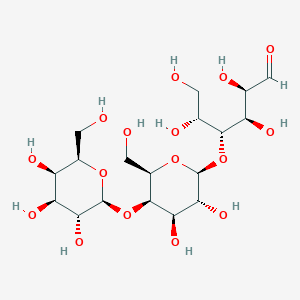

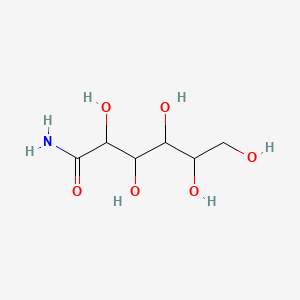

D-psicose 6-phosphate is a ketohexose monophosphate consisting of D-psicose having a phosphate group located at the 6-position. It derives from a D-psicose. It is a conjugate acid of a D-psicose 6-phosphate(2-).

Scientific Research Applications

Enzymatic Synthesis and Applications

- Enzymatic Synthesis : D-psicose 6-phosphate has been synthesized from L-rhamnose using a two-step enzymatic process. This method, involving isomerization and epimerization reactions, is efficient for producing high purity 6-deoxy-L-psicose from readily available materials without isomer separation (Wen et al., 2016).

Physiological and Metabolic Effects

- Metabolic Inhibition in C. elegans : D-psicose inhibits the growth of larval stage Caenorhabditis elegans, indicating its potential role in metabolic studies related to the pentose phosphate pathway (Sato et al., 2009).

- Neuroprotective Effects : Exhibits neuroprotective effects in catecholaminergic PC12 cells, an in vitro model of Parkinson's disease. D-psicose may act as a neuroprotective agent in treating neurodegenerative diseases by up-regulating intracellular glutathione (Takata et al., 2005).

Food Industry and Nutritional Aspects

- Food Applications : D-psicose, a hexoketose monosaccharide, is suggested as an ideal sucrose substitute in food products due to its low energy content and blood glucose suppressive effect. It improves food flavor and gelling behavior during processing (Mu et al., 2012).

- Anti-Obesity Effects : D-psicose in diets has shown anti-obesity effects by increasing energy expenditure and reducing body fat accumulation in rats, suggesting its potential in weight management strategies (Ochiai et al., 2014).

Pharmacokinetics and Distribution

- Absorption and Excretion : Studies on the intestinal absorption, organ distribution, and urinary excretion of D-psicose in rats show that it is well absorbed, rapidly eliminated, and primarily accumulates in the liver. These findings are crucial for further drug development and food application of D-psicose (Tsukamoto et al., 2014).

properties

CAS RN |

4300-29-2 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5+,6-/m1/s1 |

InChI Key |

GSXOAOHZAIYLCY-NGJCXOISSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)(O)O |

SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |

Other CAS RN |

4300-29-2 |

synonyms |

D-psicose-6-phosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Tricyclo[5.2.1.02,6]decanyloxymethanedithioate](/img/structure/B1220533.png)

![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)